Technical Guide: 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as a Synthetic Intermediate
Technical Guide: 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as a Synthetic Intermediate
[1]
Executive Summary
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 905273-36-1) represents a high-value bicyclic scaffold in modern medicinal chemistry.[1] Structurally, it fuses a reactive pyridine ring with a saturated pyrrolidine moiety, offering orthogonal vectors for chemical diversification.[1] This guide analyzes its utility as a "privileged scaffold" for kinase inhibitors (e.g., GSK-3, PKC) and GPCR ligands (e.g., M4 PAMs), detailing the synthetic logic required to exploit its dual-reactivity profile: nucleophilic substitution at the pyrrolidine nitrogen (
Part 1: Structural Analysis & Reactivity Profile
The utility of this intermediate stems from its ability to serve as a rigid, bifunctional linker. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core (often referred to as an aza-isoindoline) mimics the spatial arrangement of the isoindoline core found in numerous FDA-approved drugs but adds a pyridine nitrogen, which modulates lipophilicity (LogP) and provides a hydrogen bond acceptor.[1]
Reactivity Vectors[1]
- -Position (Pyrrolidine Nitrogen): A secondary amine acting as a nucleophilic handle.[1] It is readily functionalized via reductive amination, alkylation, or acylation to introduce solubility-enhancing groups or target-specific pharmacophores.[1]
- -Position (Pyridyl Bromide): An electrophilic handle positioned for cross-coupling reactions.[1] The electron-deficient nature of the pyridine ring facilitates oxidative addition of Palladium(0), making it an excellent substrate for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[1]
Chemical Properties
| Property | Value | Note |
| Formula | ||
| MW | 199.05 g/mol | Fragment-like, ideal for FBDD |
| pKa (calc) | ~8.5 (amine), ~2.5 (pyridine) | Amine is protonated at physiological pH |
| CAS (Free Base) | 905273-36-1 | Often stored under inert gas |
| CAS (HCl Salt) | 147740-02-1 | More stable solid form |
Part 2: Synthetic Routes to the Core
While the intermediate is commercially available, in-house synthesis is often required for scale-up or analog generation.[1] The most robust route proceeds via the reduction of the corresponding lactam.
Primary Route: Reduction of Lactam Precursor
The precursor 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1211589-13-7) is reduced using Borane-THF or Lithium Aluminum Hydride (LiAlH
Figure 1: Stepwise synthesis of the bicyclic core from anhydride precursors via the lactam intermediate.
Part 3: Functionalization Strategies (The Guide)
The power of this intermediate lies in the order of operations . Researchers must decide whether to functionalize the amine (
Strategy A: -First (The "Cap-then-Couple" Approach)
Best for: Library generation where the
-
Protection/Functionalization: The secondary amine is capped (e.g., Boc-protection, urea formation, or reductive amination).[1]
-
Coupling: The bromide undergoes Suzuki coupling.[1]
-
Deprotection (if applicable): Removal of the capping group.
Strategy B: -First (The "Couple-then-Cap" Approach)
Best for: Scaffolds requiring bulky
Figure 2: Divergent functionalization pathways allowing for orthogonal library generation.
Part 4: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at
Causality: The pyridine ring is electron-deficient, making the C-Br bond susceptible to oxidative addition.[1] However, the free amine at
Reagents:
-
Substrate:
-Boc-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv)[1] -
Boronic Acid: Aryl-B(OH)
(1.2 equiv) -
Catalyst:
(0.05 equiv) — Chosen for resistance to oxidation and high activity on heteroaryl halides. -
Base:
(2.0 M aq., 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a microwave vial with the substrate, boronic acid, and
. -
Evacuate and backfill with
(3 cycles). -
Add degassed 1,4-Dioxane and aqueous
. -
Heat to 90°C for 4–12 hours (monitor by LCMS).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Reductive Amination at
Causality: Sodium Triacetoxyborohydride (STAB) is selected over
Reagents:
-
Amine: 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (HCl salt) (1.0 equiv)[1]
-
Aldehyde: R-CHO (1.1 equiv)
-
Reductant:
(STAB) (1.5 equiv) -
Base: DIPEA (1.0 equiv, to neutralize the HCl salt)
-
Solvent: DCE (1,2-Dichloroethane)
Procedure:
-
Dissolve the amine salt in DCE and add DIPEA. Stir for 10 min.
-
Add the aldehyde and stir for 30–60 min to allow imine formation.
-
Add STAB in one portion.[1]
-
Stir at room temperature for 16 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x).
Part 5: Case Studies in Drug Discovery
Case Study 1: M4 Muscarinic Acetylcholine Receptor Modulators
Researchers at Vanderbilt and major pharma have utilized the pyrrolo[3,4-b]pyridine core to develop Positive Allosteric Modulators (PAMs) for the M4 receptor, a target for schizophrenia.
-
Role of Intermediate: The
amine is typically acylated with a substituted benzoyl chloride, while the position remains unsubstituted or is methylated to tune the electronic properties of the pyridine nitrogen. -
Outcome: The bicyclic core provides a rigid constraint that improves potency compared to flexible acyclic analogs [1].[1]
Case Study 2: Kinase Inhibitors (GSK-3 / PKC)
The scaffold serves as a bioisostere for the isoindoline moiety found in many kinase inhibitors.
-
Mechanism: The pyridine nitrogen (
) acts as a hinge binder (H-bond acceptor) in the ATP-binding pocket.[1] -
Modification: The
bromide is coupled with heteroaryls (e.g., pyrazoles) to extend into the solvent-exposed region, while the position is substituted to interact with the ribose-binding pocket [2].[1]
References
-
WO2017112719A1 - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the M4 muscarinic acetylcholine receptor. (2017).[1] World Intellectual Property Organization.[1] Link
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions . (2019). Molbank, 2019(3), M1070. Link
-
PubChem Compound Summary for CID 1519416 . 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.[1] National Center for Biotechnology Information.[1] Link
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . (2021). Drug Design, Development and Therapy.[1] Link
